2-Fluoro-1-(methoxymethyl)-4-nitrobenzene
Overview
Description
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from starting materials, including the specific reactions involved, the conditions required for these reactions, and the yields of the product .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these properties .Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reagents and conditions required for these reactions and the products formed .Physical and Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Molecular Interaction and Ordering
Ordering of Smectogenic Compounds The molecular ordering of smectogenic compounds, including those similar to 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene, has been studied extensively. These studies utilize a combination of quantum mechanics and computer simulation to analyze molecular interactions. This involves evaluating atomic charges and dipole moments, calculating long-range intermolecular interactions using Rayleigh-Schrodinger perturbation theory, and employing multicentered-multipole expansion methods. The probability of configurations at phase transition temperatures is calculated, providing insights into molecular flexibility and interaction probabilities in different mediums, such as dielectric mediums (Ojha & Pisipati, 2003) (Ojha, 2005).
Molecular Geometry and Internal Rotational Barriers
Internal Rotational Barriers in Aromatic Nitro Compounds The internal rotational barriers and molecular geometries of compounds including this compound have been analyzed using Density Functional Theory (DFT). This approach provides insights into the deformations of the phenyl ring, distortions of the nitro group, and the impact of ortho-substituents on molecular structure. Such studies are crucial for understanding the chemical behavior and reactivity of these compounds (Chen & Chieh, 2002).
Molecular Synthesis and Characterization
Synthesis and Characterization of Derivatives The synthesis and characterization of derivatives of this compound, like 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, involve processes such as nitration, X-ray crystallography, and various forms of spectroscopy (NMR, EI-MS, FT-IR). These methodologies are critical for confirming the structure of synthesized compounds and for understanding their chemical properties (Sweeney, McArdle, & Aldabbagh, 2018).
Reaction Kinetics and Mechanism
Understanding Reaction Kinetics Research on the reactivity ratios and substitution patterns in compounds similar to this compound provides deep insights into their reaction mechanisms. This includes studying the kinetics of fluorine substitution, the influence of solvents and additives on reaction rates, and the stabilization of transition states. Understanding these aspects is crucial for manipulating and predicting the outcomes of chemical reactions involving such compounds (Cima, Biggi, & Pietra, 1973).
Mechanism of Action
Mode of Action
It is known that the introduction of a fluorine atom into heterocyclic compounds can lead to a significant increase in their biological activity . The exact interaction of 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene with its targets and the resulting changes are subjects of ongoing research.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-fluoro-1-(methoxymethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-5-6-2-3-7(10(11)12)4-8(6)9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVOVAXGFNICHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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